molecular formula C14H7Cl2F3N2O B12415714 Colistin adjuvant-2

Colistin adjuvant-2

Cat. No.: B12415714
M. Wt: 347.1 g/mol
InChI Key: SXQKVEWSDWUEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colistin adjuvant-2 is a compound designed to enhance the efficacy of colistin, an antibiotic used as a last resort for treating infections caused by multidrug-resistant Gram-negative bacteria. This compound works by inhibiting resistance mechanisms in bacteria, thereby restoring the effectiveness of colistin against resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of colistin adjuvant-2 involves a series of chemical reactions, including substitution reactions and cyclization processes. One method involves the substitution reaction between bromobenzene and sulfhydryl to cyclize colistin core scaffolds. This reaction is mild and efficient, improving the total yield of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Colistin adjuvant-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced toxicity .

Scientific Research Applications

Colistin adjuvant-2 has a wide range of scientific research applications, including:

Mechanism of Action

Colistin adjuvant-2 exerts its effects by targeting specific bacterial resistance mechanisms. It inhibits the enzyme ArnT, which is responsible for the modification of lipid A in the bacterial outer membrane. This inhibition prevents the bacteria from developing resistance to colistin, thereby restoring its antibacterial activity. The compound also enhances the permeability of the bacterial membrane, leading to increased uptake of colistin and subsequent bacterial cell death .

Properties

Molecular Formula

C14H7Cl2F3N2O

Molecular Weight

347.1 g/mol

IUPAC Name

2-(4,6-dichloro-1H-benzimidazol-2-yl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C14H7Cl2F3N2O/c15-7-4-9(16)12-10(5-7)20-13(21-12)8-2-1-6(3-11(8)22)14(17,18)19/h1-5,22H,(H,20,21)

InChI Key

SXQKVEWSDWUEQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(N2)C=C(C=C3Cl)Cl

Origin of Product

United States

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